molecular formula C22H20N4O4S B11073639 1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11073639
M. Wt: 436.5 g/mol
InChI Key: HNADUVBNUWVUMI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of benzodioxole, benzothiazole, piperazine, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Piperazine Derivative Formation: Piperazine can be functionalized with various substituents through nucleophilic substitution reactions.

    Pyrrolidine-2,5-dione Formation: This can be synthesized through the cyclization of appropriate amino acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione: Unique due to its combination of benzodioxole, benzothiazole, piperazine, and pyrrolidine moieties.

    Other Benzodioxole Derivatives: Often studied for their psychoactive or therapeutic properties.

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Piperazine Derivatives: Commonly used in pharmaceuticals for their central nervous system effects.

    Pyrrolidine-2,5-dione Derivatives: Studied for their potential as enzyme inhibitors or therapeutic agents.

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which may confer a combination of biological activities not seen in simpler compounds.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20N4O4S/c27-20-12-16(21(28)26(20)14-5-6-17-18(11-14)30-13-29-17)24-7-9-25(10-8-24)22-23-15-3-1-2-4-19(15)31-22/h1-6,11,16H,7-10,12-13H2

InChI Key

HNADUVBNUWVUMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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